3-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
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Overview
Description
3-Methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound featuring a thiazolo[5,4-b]pyridine moiety
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which this molecule belongs, have been reported to possess a broad spectrum of pharmacological activities . They have been identified and developed in recent years that exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists .
Mode of Action
It’s worth noting that thiazolo[5,4-b]pyridine compounds have exhibited extremely strong pi3kα inhibitory activity . This suggests that the compound might interact with its targets by inhibiting their activity, leading to changes in cellular processes.
Biochemical Pathways
Given the broad spectrum of pharmacological activities exhibited by thiazolo[4,5-b]pyridines , it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to inflammation, microbial growth, tumor growth, and more.
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities . This suggests that the compound could have various effects at the molecular and cellular level, depending on the specific target and pathway involved.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been reported to possess a broad spectrum of pharmacological activities . They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions . For instance, some thiazole derivatives have been reported to inhibit the aggregation factor of human platelets .
Cellular Effects
It has been suggested that it potently inhibits PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC 50 values . This indicates that it could have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that it acts as a potent PI3K inhibitor . This suggests that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that thiazole derivatives can have long-term effects on cellular function
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolo[5,4-b]pyridine core. This can be achieved through the cyclization of appropriate precursors such as 2-aminothiazoles and pyridine derivatives under acidic or basic conditions[_{{{CITATION{{{_1{Synthesis and Some Properties of 2-(Furan-2-yl)[1,3]thiazolo4,5-b ...
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the thiazole ring to its corresponding sulfone or sulfoxide derivatives.
Reduction: Reduction of the thiazole ring to form thiazolidine derivatives.
Substitution: Replacement of hydrogen atoms on the phenyl ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents in acidic or neutral media.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenation reagents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed:
Oxidation: Thiazole sulfones or sulfoxides.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated phenyl derivatives or other substituted phenyl compounds.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its pharmacological effects, such as enzyme inhibition or receptor binding.
Industry: Potential use in the development of new materials or chemical processes.
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridine derivatives: Similar core structure but different substituents.
Benzamide derivatives: Similar benzamide group but different core structures.
Phenyl derivatives: Similar phenyl group but different core structures.
Uniqueness: 3-Methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is unique due to its specific combination of the thiazolo[5,4-b]pyridine core, phenyl group, and benzamide moiety, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-methyl-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-13-6-3-7-15(12-13)19(25)23-17-9-4-8-16(14(17)2)20-24-18-10-5-11-22-21(18)26-20/h3-12H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVCVAOQIQUSNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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